2-[(2-Chloro-6-fluoro-benzyl)-cyclopropyl-amino]-ethanol
CAS No.:
Cat. No.: VC13407252
Molecular Formula: C12H15ClFNO
Molecular Weight: 243.70 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H15ClFNO |
|---|---|
| Molecular Weight | 243.70 g/mol |
| IUPAC Name | 2-[(2-chloro-6-fluorophenyl)methyl-cyclopropylamino]ethanol |
| Standard InChI | InChI=1S/C12H15ClFNO/c13-11-2-1-3-12(14)10(11)8-15(6-7-16)9-4-5-9/h1-3,9,16H,4-8H2 |
| Standard InChI Key | JCTJDLCJMUMQMZ-UHFFFAOYSA-N |
| SMILES | C1CC1N(CCO)CC2=C(C=CC=C2Cl)F |
| Canonical SMILES | C1CC1N(CCO)CC2=C(C=CC=C2Cl)F |
Introduction
Chemical Identity and Structural Properties
Molecular Composition
2-[(2-Chloro-6-fluoro-benzyl)-cyclopropyl-amino]-ethanol is an organofluorine compound with the molecular formula C₁₂H₁₅ClFNO and a molar mass of 243.70 g/mol. Its IUPAC name, 2-[(2-chloro-6-fluorophenyl)methyl-cyclopropylamino]ethanol, reflects its benzyl-substituted cyclopropylamine backbone and ethanol side chain.
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₁₅ClFNO | |
| Molecular Weight | 243.70 g/mol | |
| Canonical SMILES | C1CC1N(CCO)CC2=C(C=CC=C2Cl)F | |
| InChI Key | JCTJDLCJMUMQMZ-UHFFFAOYSA-N |
The compound’s structure integrates a 2-chloro-6-fluorophenyl group linked to a cyclopropylamino ethanol unit. This arrangement introduces steric hindrance and electronic effects that influence reactivity and potential biological interactions.
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of 2-[(2-Chloro-6-fluoro-benzyl)-cyclopropyl-amino]-ethanol typically involves multi-step organic reactions, including nucleophilic substitutions and reductive aminations. A generalized approach may include:
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Formation of the Cyclopropylamine Core: Cyclopropyl groups are introduced via reactions such as the addition of n-butyllithium to alkynes, as demonstrated in analogous syntheses .
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Benzyl Halide Coupling: The 2-chloro-6-fluorobenzyl moiety is attached through alkylation or amination reactions.
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Ethanol Side Chain Integration: Hydroxyl groups are introduced via epoxide ring-opening or direct substitution.
Table 2: Representative Synthesis Steps from Analogous Compounds
Optimization Strategies
Patent literature highlights temperature control and stoichiometric precision as critical factors. For instance, maintaining temperatures below -40°C during lithiation steps improves enantiomeric excess in related compounds . Similarly, quenching reactions with proton sources like citric acid enhances product stability .
| Regulation | Scope | Restricted Substances | Source |
|---|---|---|---|
| RoHS | Electronics | Pb, Cd, Hg, Cr⁶⁺, PBB, PBDE | |
| ELV | Automotive | Pb, Cd, Hg, Cr⁶⁺ |
Future Directions and Research Gaps
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Stereoselective Synthesis: Developing asymmetric routes to access enantiomerically pure forms, leveraging chiral auxiliaries or catalysts .
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Biological Screening: Prioritizing in vitro assays to evaluate antimicrobial or anticancer activity.
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Green Chemistry: Exploring solvent-free or catalytic methods to reduce environmental impact.
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